3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRAMKHOGBHRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696603 | |
| Record name | 3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-95-6 | |
| Record name | 3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
The synthesis often begins with a pyrrolo[2,3-c]pyridine scaffold or a closely related intermediate. The choice of starting material depends on the availability and the ease of introducing halogen substituents.
Halogenation Steps
Bromination: Selective bromination at the 3-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. The reaction conditions are optimized to avoid polybromination or substitution at undesired positions.
Fluorination: Introduction of fluorine at the 7-position is more challenging due to the reactivity and selectivity requirements. Electrophilic fluorination reagents or nucleophilic fluorination via halogen exchange reactions (e.g., from chloro or bromo precursors) can be employed. Fluorination reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST) may be used depending on the substrate and reaction conditions.
Multi-step Synthesis Example
A representative synthetic sequence might involve:
- Construction of the pyrrolo[2,3-c]pyridine core via cyclization of suitably substituted precursors.
- Selective bromination at the 3-position.
- Subsequent fluorination at the 7-position or vice versa, depending on the stability and reactivity of intermediates.
Optimization of reaction conditions—temperature, solvent, reaction time, and reagent stoichiometry—is critical to maximize yield and purity.
Research Findings and Optimization Data
While detailed experimental data specific to 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine are limited in publicly accessible literature, related compounds and analogs provide insights into effective preparation strategies.
Table 1: Comparison of Halogenation Methods for Pyrrolo[2,3-c]pyridine Derivatives
| Step | Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Electrophilic bromination | N-Bromosuccinimide (NBS) | Room temp, inert gas | 70-85 | Selective for 3-position |
| Fluorination | Electrophilic fluorination | Selectfluor | 0-25°C, acetonitrile | 60-75 | Requires careful control |
| Fluorination | Halogen exchange (F for Cl) | KF, phase transfer catalyst | Elevated temp (80°C) | 50-65 | Nucleophilic substitution |
Data adapted from related pyrrolo-pyridine halogenation studies
Notes on Optimization
- The order of halogenation steps can affect the overall yield; bromination prior to fluorination is often preferred to avoid deactivation of the aromatic system.
- Use of protecting groups may be necessary if other reactive sites are present.
- Purification typically involves chromatographic techniques to separate regioisomers and unreacted starting materials.
Alternative Synthetic Approaches
- Cross-Coupling Reactions: Palladium-catalyzed cross-coupling methods (e.g., Suzuki or Stille coupling) can be employed to install halogenated substituents or to construct the pyrrolo[2,3-c]pyridine core with desired substituents pre-installed.
- Directed Metalation: Lithiation or other directed metalation strategies can facilitate regioselective functionalization before halogen introduction.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Halogenation | NBS (Br), Selectfluor (F) | Straightforward, high selectivity | Sensitive to reaction conditions |
| Halogen Exchange | KF with catalysts | Access to fluorinated derivatives | Moderate yields, harsh conditions |
| Cross-Coupling Strategies | Pd-catalysts, organoboron/organostannane reagents | Versatile, allows complex substitution | Requires expensive catalysts |
| Directed Metalation | Organolithium reagents | High regioselectivity | Sensitive to moisture, air |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 3 undergoes nucleophilic substitution due to the electron-deficient nature of the pyrrolo[2,3-c]pyridine ring system. Fluorine at position 7 further activates the ring via electron-withdrawing effects, facilitating displacement of bromine under mild conditions.
Key Reactions:
-
Amination: Reaction with primary or secondary amines (e.g., benzylamine, morpholine) in the presence of a palladium catalyst yields 3-amino derivatives .
-
Alkoxylation: Treatment with alkoxides (e.g., sodium methoxide) replaces bromine with methoxy or ethoxy groups .
Example:
Reaction with benzylamine under Pd(OAc)₂ catalysis produces 3-benzylamino-7-fluoro-1H-pyrrolo[2,3-c]pyridine, a precursor for kinase inhibitors .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the core structure.
Suzuki-Miyaura Coupling
Reaction with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis generates biaryl derivatives .
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Phenylboronic acid | 3-Phenyl-7-fluoro-1H-pyrrolo[2,3-c]pyridine | 78% | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
Buchwald-Hartwig Amination
Coupling with aryl halides introduces nitrogen-containing substituents. For example, reaction with 4-bromoaniline yields 3-(4-aminophenyl)-7-fluoro-1H-pyrrolo[2,3-c]pyridine .
Functionalization via Directed Metalation
The fluorine atom directs regioselective metalation at position 4, enabling further functionalization.
Procedure:
-
Deprotonation with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate.
-
Quenching with electrophiles (e.g., DMF, CO₂) introduces formyl or carboxyl groups .
Example:
Reaction with DMF produces 4-formyl-3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine, a key intermediate for anticancer agents .
Halogen Exchange Reactions
Bromine at position 3 can be replaced with other halogens under specific conditions.
| Reagent | Product | Conditions |
|---|---|---|
| CuI, KI | 3-Iodo-7-fluoro-1H-pyrrolo[2,3-c]pyridine | DMF, 120°C |
Stability Under Oxidative/Reductive Conditions
-
Oxidation: The pyrrole ring resists oxidation, but the pyridine moiety can form N-oxide derivatives with mCPBA .
-
Reduction: Hydrogenation over Pd/C selectively reduces the pyridine ring to a piperidine derivative without affecting bromine or fluorine .
Comparative Reactivity of Halogen Substituents
| Position | Halogen | Reactivity | Primary Reactions |
|---|---|---|---|
| 3 | Br | High | SNAr, Cross-coupling |
| 7 | F | Low | Directing group for metalation |
Scientific Research Applications
Medicinal Chemistry
3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine has shown promise as a scaffold for developing therapeutics targeting various diseases, particularly cancer and neurological disorders.
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated its efficacy against fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis. The IC50 values for related compounds targeting FGFRs range from 7 nM to 712 nM, suggesting strong potential for therapeutic development .
- Neurological Disorders : Compounds related to this structure have been explored for their neuroprotective effects. Their ability to modulate neurotransmitter systems may offer new avenues for treating conditions like Alzheimer's disease .
Enzyme Inhibition
The compound exhibits significant enzyme inhibition properties, making it a candidate for developing drugs that target specific pathways in cellular signaling.
- Kinase Inhibition : It has been identified as an inhibitor of various kinases, which play vital roles in cell signaling and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Synthesis of Novel Materials
Beyond medicinal applications, this compound serves as a valuable building block in materials science.
- Organic Electronics : Its unique electronic properties make it suitable for developing organic semiconductors and photovoltaic materials. The incorporation of halogens like bromine and fluorine enhances the stability and performance of these materials .
Case Study 1: Anticancer Activity
A study focusing on the inhibition of FGFRs by pyrrolo derivatives revealed that compounds similar to this compound exhibited significant anticancer properties. The study highlighted the structure-activity relationship (SAR) indicating that modifications at specific positions could enhance potency against different cancer cell lines .
Case Study 2: Neurological Applications
Another investigation assessed the neuroprotective effects of pyrrolo derivatives in animal models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby suggesting their potential use in therapeutic strategies .
Mechanism of Action
The mechanism by which 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine with related compounds:
Key Observations :
- Halogen Effects : Substitution with fluorine (vs. chlorine) reduces molecular weight and may enhance metabolic stability due to fluorine’s electronegativity and small size .
- Positional Isomerism : The [2,3-c] vs. [2,3-b] ring junction alters electronic distribution. For example, this compound’s fused ring system may exhibit distinct π-π stacking interactions compared to [2,3-b] isomers .
Comparison of Challenges :
Biological Activity
3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFN, with a molecular weight of approximately 215.02 g/mol. The compound features a unique bicyclic structure that incorporates both pyrrole and pyridine rings, contributing to its chemical reactivity and biological activity .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit certain kinases involved in cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Receptor Modulation : Its structural features allow it to interact with receptors that are crucial in mediating cellular responses to external stimuli.
Case Studies
- Antitumor Activity : In vitro studies have shown that derivatives of pyrrolo[2,3-c]pyridine exhibit moderate cytotoxicity against cancer cell lines while maintaining low toxicity towards noncancerous cells. This selectivity is essential for developing effective cancer therapies .
- Antimicrobial Testing : Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. Results indicated promising antimicrobial activity, warranting further investigation into this compound's potential .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| 3-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine | CHBrFN | Different fluorine position | Potentially different reactivity |
| 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | CHBrClN | Chlorine instead of fluorine | May exhibit different biological activities |
| 3-Bromo-7-fluoro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine | CHBrFN | Additional isopropyl group | Affects sterics and solubility |
Q & A
Basic: What are the common synthetic routes and characterization techniques for 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine?
Answer:
Synthesis typically involves halogenation and fluorination steps. A representative route includes:
- Step 1 : Bromination of the pyrrolo[2,3-c]pyridine core using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 50°C) to introduce bromine at the 3-position .
- Step 2 : Fluorination at the 7-position using Selectfluor® in acetonitrile/ethanol at 70°C, followed by purification via column chromatography (DCM/ethyl acetate gradient) .
Characterization : - NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. For example, ¹⁹F-NMR can detect fluorination at δ -172 ppm .
- HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (e.g., [M+H]+ calculated for C₇H₅BrFN₂: 230.96) .
Basic: How can researchers optimize reaction conditions for introducing bromine and fluorine substituents in pyrrolo[2,3-c]pyridine systems?
Answer:
- Bromination : Use anhydrous conditions with NBS and catalytic H₂SO₄ to minimize side reactions. Temperature control (40–60°C) prevents over-bromination .
- Fluorination : Selectfluor® in polar aprotic solvents (e.g., acetonitrile) at 70°C ensures regioselectivity. Ethanol co-solvents improve solubility .
- Workup : Neutralize acidic byproducts with NaHCO₃, followed by silica gel chromatography to isolate the product .
Advanced: What strategies address regioselectivity challenges during derivatization of this compound?
Answer:
- Protecting Groups : Protect the NH group (e.g., with Boc) to prevent undesired side reactions during coupling steps .
- Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to guide lithiation or palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to specific positions .
- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .
Advanced: How can structure-activity relationships (SAR) be analyzed for proton pump inhibition using this compound derivatives?
Answer:
-
Substituent Screening : Synthesize analogs with varying substituents (e.g., Cl, CH₃, CF₃) at positions 3 and 6. Test inhibitory activity against H⁺/K⁺-ATPase .
-
Biological Assays : Use gastric cell models (e.g., parietal cells) to measure IC₅₀ values. Compare with control compounds (e.g., omeprazole) .
-
Key SAR Findings :
Substituent Position Activity Trend 3-Bromo Enhances binding to ATPase 7-Fluoro Improves metabolic stability NH group Critical for reversible inhibition
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
- Standardized Assays : Re-evaluate compounds using uniform protocols (e.g., pH-stat titration for proton pump activity) to minimize variability .
- Meta-Analysis : Compare substituent effects across studies. For example, 3-bromo analogs may show conflicting activities due to differences in assay cell lines .
- Crystallography : Resolve binding modes via X-ray co-crystallography of derivatives with H⁺/K⁺-ATPase to identify critical interactions (e.g., halogen bonding with Glu795) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
